molecular formula C19H21N5O6S B605520 N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid CAS No. 136784-51-5

N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Cat. No. B605520
Key on ui cas rn: 136784-51-5
M. Wt: 447.5 g/mol
InChI Key: WMBYSCVMFMNUQV-LBPRGKRZSA-N
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Patent
US08252804B2

Procedure details

To a solution of 10 (252 mg, 0.5 mmol) in MeOH (10 mL) was added 1 N NaOH (10 mL) and the mixture was stirred under N2 at room temperature for 16 h. TLC showed the disappearance of the starting material (Rf=0.48) and one major spot at the origin (MeOH/CHCl3 1:5). The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water (10 mL), the resulting solution was cooled in an ice bath, and the pH was adjusted to 3-4 with dropwise addition of 1 N HCl. The resulting suspension was frozen in a dry ice-acetone bath, thawed to 4-5° C. in the refrigerator, and filtered. The residue was washed with a small amount of cold water and dried in vacuum using P2O5 to afford 212 mg (95%) of AAG154544 as white powder. mp 175-176° C.; 1H NMR (DMSO-d6): δ 1.88-2.10 (m, 4H), 2.31-2.34 (t, J=7.6 Hz, 2H), 2.49-2.54 (t, J=7.2 Hz, 2H), 2.78-2.81 (t, J=7.2 Hz, 2H), 4.30-4.35 (m, 1H), 5.88 (s, 1H), 5.97 (s, 2H), 6.89-6.90 (d, J=3.6 Hz, 1H), 7.68-7.69 (d, J=3.6 Hz, 1H), 8.50-8.52 (d, J=8 Hz, 1H), 10.13 (s, 1H), 10.82 (s, 1H) 12.42 (br, 2H). Anal. (C19H21N5O6S) C, H, N, S. calcd for C19H21N5O6S.1H2O; C, 49.02; H, 4.98; N, 15.05; S, 6.89. Found: C, 49.22; H, 4.80; N, 15.03; S, 6.97.
Name
10
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:35])[C@@H:5]([NH:13][C:14]([C:16]1[S:17][C:18]([CH2:21][CH2:22][CH2:23][C:24]2[NH:34][C:27]3[N:28]=[C:29]([NH2:33])[NH:30][C:31](=[O:32])[C:26]=3[CH:25]=2)=[CH:19][CH:20]=1)=[O:15])[CH2:6][CH2:7][C:8]([O:10]CC)=[O:9])C.[OH-].[Na+].CO.C(Cl)(Cl)Cl>CO>[NH2:33][C:29]1[NH:30][C:31](=[O:32])[C:26]2[CH:25]=[C:24]([CH2:23][CH2:22][CH2:21][C:18]3[S:17][C:16]([C:14]([NH:13][C@@H:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:4]([OH:35])=[O:3])=[O:15])=[CH:20][CH:19]=3)[NH:34][C:27]=2[N:28]=1 |f:1.2,3.4|

Inputs

Step One
Name
10
Quantity
252 mg
Type
reactant
Smiles
C(C)OC([C@H](CCC(=O)OCC)NC(=O)C=1SC(=CC1)CCCC1=CC2=C(N=C(NC2=O)N)N1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under N2 at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
the pH was adjusted to 3-4 with dropwise addition of 1 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was frozen in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
thawed to 4-5° C. in the refrigerator
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with a small amount of cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to afford 212 mg (95%) of AAG154544 as white powder

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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